木脂素

描述

Synthesis Analysis

The biosynthesis of lignans starts with the amino acid phenylalanine . In plants, phenylalanine is transformed into p-coumaric acid by the enzyme phenylalanine ammonia-lyase (PAL) . P-coumaric acid is then further modified by a series of enzymatic reactions to produce lignans . These reactions involve enzymes such as cinnamate 4-hydroxylase (C4H), which converts p-coumaric acid into ferulic acid, and caffeoyl-CoA O-methyltransferase (CCoAOMT), which adds a methyl group to ferulic acid to form sinapic acid .

Molecular Structure Analysis

Lignans are characterized by a unique structure consisting of two phenylpropanoid units linked together . This structure gives lignans their ability to scavenge free radicals and neutralize oxidative stress in the body . The three basic building blocks of lignin, p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, are synthesized via the phenylpropanoid pathway in plants and differ in their extent of methoxylation .

Chemical Reactions Analysis

The chemical properties of lignans contribute to their biological activity . They are known for their antioxidant properties, which help protect cells from oxidative damage caused by free radicals . They can scavenge free radicals and inhibit the production of reactive oxygen species, reducing oxidative stress in the body .

Physical and Chemical Properties Analysis

The physicochemical properties of classical lignans, neolignans, flavonolignans and carbohydrate-lignan conjugates (CLCs) were analysed to assess their ADMET profiles and establish if these compounds are lead-like / drug-like and thus have potential to be or act as leads in the development of future therapeutics .

科学研究应用

木兰科植物中不同地区木脂素成分

研究表明,不同地区五味子果实中木脂素的种类和含量存在显著差异,提示其应用应根据不同地区进行调整,以优化临床使用效果 (Yang et al., 2014).

木脂素的生物活性

木脂素具有结构多样性,表现出多种生物活性,包括抗癌、抗氧化、抗菌、抗炎和免疫抑制作用。这激发了人们对其在癌症化疗和潜在治疗剂中的应用兴趣 (Saleem et al., 2005).

木脂素在疾病治疗中的应用

木脂素因其广泛的药用价值而受到认可,特别是在治疗癌症、病毒感染、保肝和抗血小板活化因子方面。这篇综述重点介绍了药理活性木脂素在治疗各种疾病中的治疗意义 (Lee & Xiao, 2004).

亚麻籽木脂素在疾病预防中的作用

亚麻籽木脂素已被证明对降低心脏病危险因素有益,并且对狼疮和多囊肾病模型以及 I 型和 II 型糖尿病模型有积极作用。它们还具有保肝作用 (Westcott & Muir, 2003).

抗氧化和健康益处

亚麻籽木脂素,尤其是异松二醇二葡萄糖苷 (SDG),已显示出抑制癌性肿瘤生长并表现出供氢抗氧化活性的潜力。它们作为功能性食品中的生物活性剂的作用越来越受到认可 (Toure & Xue-ming, 2010).

抗炎和抗氧化作用

来自不同结构组的木脂素均表现出抗炎和抗氧化作用,提示了它们作为氧化应激和炎症相关疾病治疗剂的潜力 (Osmakov et al., 2022).

亚麻木脂素的化学预防作用

亚麻籽中的异松二醇二葡萄糖苷 (SDG) 已显示出预防和缓解生活方式相关疾病的潜力,表现出一系列生物学特性,包括抗炎、抗氧化和神经保护作用 (Imran et al., 2015).

芝麻木脂素:生物活性

从芝麻中获得的芝麻木脂素具有显着的抗氧化、降压、抗癌和降胆固醇活性,使其成为大量研究兴趣的主题 (Dar & Arumugam, 2013).

木脂素生物合成代谢工程

代谢工程的最新进展集中在高效、可持续和稳定的木脂素生产上,特别是在降低生活方式相关非传染性疾病风险的背景下 (Satake et al., 2013).

木脂素在降低乳腺癌风险中的作用

某些木脂素代谢为植物雌激素肠道内酯和肠道二醇,已显示出降低乳腺癌风险的潜力,尤其是在与特定基因型相关时 (Saarinen et al., 2007).

木脂素研究的综合分析

对木脂素文献的广泛概述表明,自 2000 年以来,重点关注药理学、化学和植物科学,发表的论文数量显着增加。这项研究表明,需要更多临床试验来确定木脂素摄入对人体的有益作用和最佳剂量 (Yeung et al., 2020).

木脂素的治疗潜力

木脂素在历史上一直用作草药,现在因其在疾病治疗中的免疫抑制活性、抑制肿瘤生长和抗真菌特性而越来越受到认可 (Weinstabl et al., 2013).

木脂素对胆固醇和葡萄糖的影响

饮食中亚麻籽木脂素提取物已被证明可以显着降低高胆固醇血症受试者的血浆胆固醇和葡萄糖浓度,表明其在控制胆固醇和血糖水平中的作用 (Zhang et al., 2008).

木脂素在人体肠道中的代谢

木脂素前体 SDG 在人体肠道中的代谢表明,木脂素大分子可以在大肠中充当生物活性木脂素的递送系统,从而影响生物利用度 (Eeckhaut et al., 2008).

木脂素的抗病毒特性

木脂素由于其多样的药理特性,已显示出显着的抗病毒活性,特别是在治疗尖锐湿疣和慢性乙型肝炎方面

Lignans have been found to have anti-inflammatory effects, helping to reduce inflammation and promote overall health . Some lignans, aka “phytoestrogen” lignans, are converted into the mammalian lignans, enterodiol and enterolactone, by human gut microbiota upon their ingestion . Despite a large number of bioactivities, strong evidences for the underlying mechanisms for most of the properties are still unknown .

作用机制

未来方向

While no studied compounds were lead-like, a very large proportion (>75%) fulfilled all the requirements to be deemed as present in drug-like space and almost all compounds studied were in the known drug space . These results indicate that while carbohydrate-lignan conjugates and flavonolignans are less drug-like, lignans show a particularly high level of drug-likeness . This observation, coupled with their potent biological activities, demands future pursuit into their potential for use as therapeutics .

属性

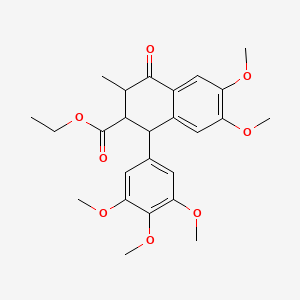

IUPAC Name |

ethyl 6,7-dimethoxy-3-methyl-4-oxo-1-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O8/c1-8-33-25(27)21-13(2)23(26)16-12-18(29-4)17(28-3)11-15(16)22(21)14-9-19(30-5)24(32-7)20(10-14)31-6/h9-13,21-22H,8H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIBIXYUYBVLDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C(=C3)OC)OC)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293944 | |

| Record name | Lignan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6549-68-4 | |

| Record name | Lignan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lignan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

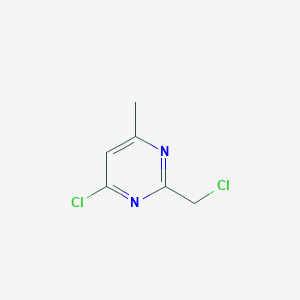

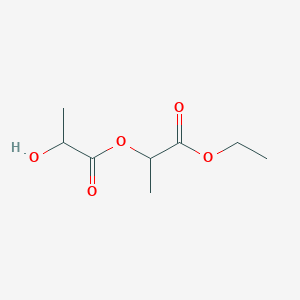

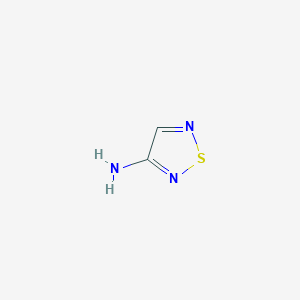

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

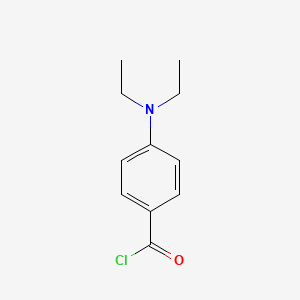

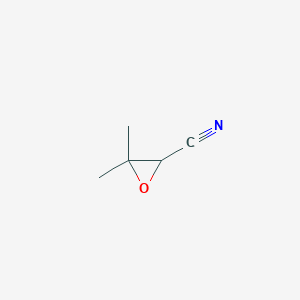

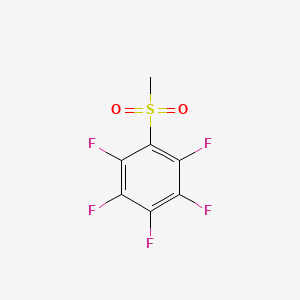

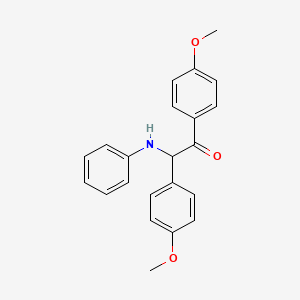

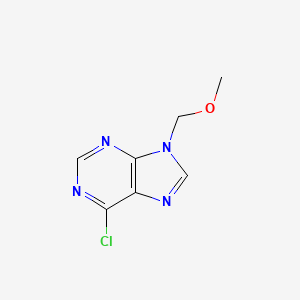

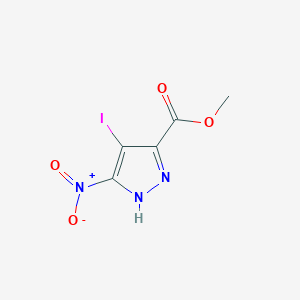

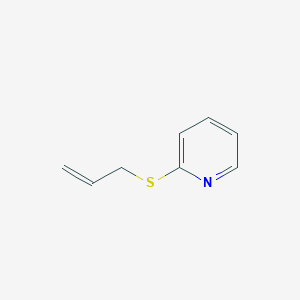

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydrazino[1]benzofuro[3,2-d]pyrimidine](/img/structure/B3055479.png)

![2-[(3-Methylbenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B3055485.png)

![1-(4-Ethylcyclohexyl)-4-[4-(trifluoromethoxy)phenyl]benzene](/img/structure/B3055492.png)

![1-(pyridin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3055493.png)